2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile

描述

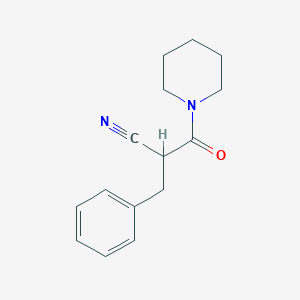

Structure

3D Structure

属性

IUPAC Name |

2-benzyl-3-oxo-3-piperidin-1-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c16-12-14(11-13-7-3-1-4-8-13)15(18)17-9-5-2-6-10-17/h1,3-4,7-8,14H,2,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAWJCHHTOMLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 Benzyl 3 Oxo 3 Piperidin 1 Yl Propanenitrile and Its Transformations

Utilization of 2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile in Multicomponent Reaction Strategies

A key synthetic application of the this compound scaffold involves its conversion to the corresponding α-isocyanoacetamide, specifically 2-isocyano-3-phenyl-1-(piperidin-1-yl)propan-1-one . This isocyanide derivative becomes a powerful reactant in isocyanide-based multicomponent reactions, most notably in Ugi-type reactions, for the efficient construction of complex heterocyclic libraries.

The Ugi-Zhu three-component reaction (UZ-3CR) is a prominent example of the application of the isocyanide derived from this compound. This reaction typically involves an aldehyde, an amine, and an α-isocyanoacetamide, leading to the formation of a 5-aminooxazole intermediate. This intermediate can then undergo further transformations to yield a variety of polyheterocyclic systems.

A significant outcome of employing 2-isocyano-3-phenyl-1-(piperidin-1-yl)propan-1-one in Ugi-Zhu reactions is the synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones. nih.govmdpi.com In a typical one-pot procedure, an aldehyde and an amine first react to form an imine. The subsequent addition of 2-isocyano-3-phenyl-1-(piperidin-1-yl)propan-1-one, in the presence of a Lewis acid catalyst such as ytterbium(III) triflate, leads to the formation of a 5-aminooxazole. This intermediate is then trapped in situ by a dienophile, like maleic anhydride, to initiate a cascade of reactions. nih.govmdpi.com

The synthesis of pyrrolo[3,4-b]pyridin-5-ones from the Ugi-Zhu product is a prime example of a sophisticated cascade process. Following the formation of the 5-aminooxazole, the addition of maleic anhydride triggers an aza Diels-Alder cycloaddition. nih.govmdpi.com This is followed by an intramolecular N-acylation, decarboxylation, and dehydration sequence, which results in the aromatization of the pyridine (B92270) ring, ultimately affording the stable pyrrolo[3,4-b]pyridin-5-one core. nih.govmdpi.com This one-pot process is highly efficient, creating multiple chemical bonds and stereocenters in a single synthetic operation with high atom economy. nih.gov

The following table summarizes the synthesis of various polysubstituted pyrrolo[3,4-b]pyridin-5-ones using 2-isocyano-3-phenyl-1-(piperidin-1-yl)propan-1-one, showcasing the versatility of this methodology. nih.gov

| Product | Aldehyde | Amine | Yield (%) |

|---|---|---|---|

| 2-benzyl-7-(4-methoxyphenyl)-6-phenethyl-3-(piperidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | 4-Methoxybenzaldehyde | Phenethylamine | 85 |

| 2-benzyl-3-(piperidin-1-yl)-6-(pyridin-3-ylmethyl)-7-(pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | 4-Pyridinecarboxaldehyde | 3-Picolylamine | 20 |

| 2-benzyl-3-(piperidin-1-yl)-7-(pyridin-2-yl)-6-(pyridin-3-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | 2-Pyridinecarboxaldehyde | 3-Picolylamine | 92 |

| 2-benzyl-7-(naphthalen-2-yl)-3-(piperidin-1-yl)-6-(pyridin-3-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | 2-Naphthaldehyde | 3-Picolylamine | 88 |

| 2-benzyl-7-(furan-2-yl)-3-(piperidin-1-yl)-6-(pyridin-3-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | Furfural | 3-Picolylamine | 75 |

Ugi-Type Reactions for Polyheterocyclic System Construction

Synthetic Derivatization of Piperidine-Nitrile Scaffolds

Beyond its use in multicomponent reactions via its isocyanide derivative, the parent compound, this compound, possesses inherent reactivity that can be exploited for further synthetic modifications. The active methylene (B1212753) group, flanked by the nitrile and carbonyl functionalities, is a key site for derivatization.

The methylene group in β-ketonitriles, such as this compound, is acidic and can be readily deprotonated by a base to form a stabilized carbanion. This nucleophilic center can participate in a variety of carbon-carbon bond-forming reactions. While specific studies detailing the reactivity of the methylene group in this compound are not extensively documented in the surveyed literature, the general reactivity of 3-oxoalkanonitriles suggests its potential in reactions such as Knoevenagel condensations and Michael additions. For instance, related 3-oxo-3-phenylpropanenitriles have been shown to undergo Michael additions to conjugated enynones, leading to polyfunctional δ-diketones which are precursors for other heterocyclic systems.

The functionalization of the active methylene group in piperidine-nitrile scaffolds opens pathways for annulation reactions, leading to the construction of fused heterocyclic systems. The introduction of various substituents at the active methylene position, followed by intramolecular cyclization, is a common strategy for building bicyclic and polycyclic frameworks. For example, the carbanion generated from the active methylene group can react with suitable electrophiles that also contain a functional group capable of subsequent reaction with either the nitrile or the carbonyl group of the original scaffold. This can initiate a cyclization cascade to form new rings fused to the piperidine (B6355638) or propanenitrile core. Although specific examples starting from this compound are not detailed in the available literature, the general principles of active methylene chemistry strongly suggest the feasibility of such synthetic routes.

Iv. Computational Chemistry and Theoretical Studies of Piperidone and Piperidine Nitrile Derivatives

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure of molecules. researchgate.netnih.gov It provides accurate information regarding molecular geometry, stability, and electronic properties. researchgate.netmdpi.com For piperidine-nitrile derivatives, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are employed to optimize the molecular structure to its ground-state energy minimum. nih.govresearchgate.net

These calculations yield precise geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 3-Oxo-3-(piperidin-1-yl)propanenitrile, the piperidine (B6355638) ring was found to adopt a chair conformation. nih.gov DFT optimization provides a three-dimensional model that is crucial for understanding the molecule's spatial arrangement and steric properties. The optimized structure is confirmed as a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in vibrational analysis. researchgate.net This foundational geometric data is essential for further computational analyses, such as docking studies and QSAR modeling.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N (Amide) | Bond length between carbonyl carbon and piperidine nitrogen | ~1.35 Å |

| C=O (Amide) | Bond length of the carbonyl group | ~1.23 Å |

| C≡N (Nitrile) | Bond length of the nitrile group | ~1.16 Å |

| O=C-N | Bond angle of the amide group | ~122° |

| C-C≡N | Bond angle of the nitrile group | ~178° |

| Piperidine Ring | Conformation | Chair |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis is a critical quantum chemical tool for examining the reactivity and kinetic stability of molecules. mdpi.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's stability and reactivity. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This makes the molecule "softer" and more polarizable. Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. mdpi.com For piperidine-nitrile derivatives, FMO analysis helps predict which parts of the molecule are susceptible to electrophilic or nucleophilic attack. The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for reaction. researchgate.net This information is invaluable for understanding reaction mechanisms and designing new derivatives with desired reactivity profiles.

| Parameter | Formula | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to charge transfer |

| Electronegativity (χ) | (IP + EA) / 2 | Measures the power to attract electrons |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

For piperidine-nitrile derivatives, NBO analysis can reveal key intramolecular interactions, such as the delocalization of lone pair (LP) electrons from nitrogen or oxygen atoms into adjacent anti-bonding orbitals (π* or σ). mdpi.commdpi.com For example, interactions like LP(N) → π(C=O) or LP(O) → σ*(C-N) can stabilize the amide portion of the molecule. researchgate.net This analysis also provides insights into the hybridization of atomic orbitals and the nature of chemical bonds, helping to explain the observed geometry and electronic properties. rsc.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) Npiperidine | π* (C=O) | ~50-60 | p-π conjugation, amide resonance |

| LP (2) Ocarbonyl | σ* (C-Npiperidine) | ~25-35 | Hyperconjugation |

| π (Cbenzyl (B1604629)-Cbenzyl) | π* (C-C≡N) | ~5-10 | π-π* interaction |

| σ (C-H) | σ* (C-N) | ~2-5 | σ-σ* hyperconjugation |

Molecular Dynamics Simulations for Understanding Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations are essential for understanding the dynamic interactions between a ligand, such as a piperidine-nitrile derivative, and its protein target. uzh.chrsc.org These simulations can reveal the stability of the ligand in the binding pocket, identify key amino acid residues involved in the interaction, and predict the binding affinity. mdpi.comresearchgate.net

An MD simulation begins with the docked complex of the ligand and protein, which is then solvated in a water box with counterions to simulate physiological conditions. The system's trajectory is then calculated over a period, often tens or hundreds of nanoseconds. researchgate.netnih.gov Several parameters are analyzed to interpret the simulation, including the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds formed between the ligand and protein over time. researchgate.net This detailed dynamic view provides crucial insights into the binding mechanism that static models like docking cannot capture. uzh.ch

| Parameter | Description | Information Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. researchgate.net | Assesses the conformational stability of the protein and the ligand's binding pose. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Identifies flexible or rigid regions of the protein upon ligand binding. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. researchgate.net | Evaluates changes in the overall shape and folding of the protein. |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds between the ligand and protein over time. | Highlights key interactions responsible for binding affinity and specificity. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule accessible to the solvent. researchgate.net | Indicates conformational changes and how the ligand is buried within the binding site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling on Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.mesrmist.edu.in QSAR models are invaluable in medicinal chemistry for predicting the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent molecules. nih.govresearchgate.net

To develop a QSAR model for piperidine-nitrile derivatives, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated, which are numerical values that encode different aspects of the molecular structure. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). srmist.edu.innih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the descriptors with the observed activity. researchgate.net The predictive power of the QSAR model is rigorously validated using statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and an external test set. nih.govnih.gov Successful QSAR models can highlight which molecular properties are crucial for the desired biological effect. mdpi.com

| Component | Description |

|---|---|

| Dependent Variable | Biological Activity (e.g., log(1/IC50)) |

| Independent Variables (Descriptors) | - Partial Negative Surface Area (PNSA)

|

| Hypothetical QSAR Equation | log(1/IC50) = 0.5 * (PNSA) - 0.2 * (Shadow-XZ) + 0.1 * (Heat of Formation) + 1.5 |

| Statistical Validation | - r² (coefficient of determination) > 0.8

|

V. Applications in Organic Synthesis and Materials Science

Formation of Bioactive Polymeric Films Using 3-Oxo-3-(piperidin-1-yl)propanenitrile (an unbenzylated analogue)

The unbenzylated analogue, 3-Oxo-3-(piperidin-1-yl)propanenitrile, has been successfully incorporated into polymeric films, imparting them with notable bioactive properties. These films, primarily composed of biocompatible polymers such as poly(vinyl alcohol) (PVA) and sodium alginate (SA), have been prepared using the solvent casting method. The inclusion of 3-Oxo-3-(piperidin-1-yl)propanenitrile into the PVA/SA matrix results in films that are not only mechanically robust but also exhibit antimicrobial activity.

The preparation process involves creating a homogenous solution of sodium alginate, to which poly(vinyl alcohol) and 3-Oxo-3-(piperidin-1-yl)propanenitrile are added. This mixture is then cast and dried to form a thin film. The resulting films have been characterized as having smooth and homogenous surfaces.

The stability and integrity of the bioactive films are attributed to a combination of chemical and physical interactions between the constituent molecules. Physicochemical analyses, including Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and thermogravimetric analysis (TGA), have elucidated the nature of these bonds.

The primary interactions are believed to occur between the functional groups of the three components:

3-Oxo-3-(piperidin-1-yl)propanenitrile: The cyano group (-C≡N) is a key site for interaction.

Poly(vinyl alcohol) (PVA): The methylene (B1212753) groups (-CH2-) and abundant hydroxyl groups (-OH) are available for bonding.

Sodium Alginate (SA): The hydroxyl (-OH) and carboxylate (-COO⁻) groups participate in the binding.

The formation of these films involves both chemical and physical bonds. Hydrogen bonding is a significant physical interaction, likely occurring between the hydroxyl groups of PVA and sodium alginate and the oxygen and nitrogen atoms of the 3-Oxo-3-(piperidin-1-yl)propanenitrile. Furthermore, chemical bond formation is indicated between the cyano group of the nitrile, the methylene group of PVA, and the hydroxyl group of sodium alginate. These interactions create a stable, cross-linked network that entraps the bioactive compound within the polymer matrix, contributing to the film's mechanical properties and the controlled release of the active agent.

The table below summarizes the key components and their interacting functional groups in the formation of these bioactive films.

| Component | Key Functional Groups Involved in Binding | Type of Interaction |

| 3-Oxo-3-(piperidin-1-yl)propanenitrile | Cyano (-C≡N), Carbonyl (-C=O) | Chemical and Physical (Hydrogen Bonding) |

| Poly(vinyl alcohol) (PVA) | Hydroxyl (-OH), Methylene (-CH2-) | Chemical and Physical (Hydrogen Bonding) |

| Sodium Alginate (SA) | Hydroxyl (-OH), Carboxylate (-COO⁻) | Chemical and Physical (Hydrogen Bonding) |

Vii. Conclusion and Future Perspectives

Summary of Current Knowledge and Key Contributions to the Field

The compound 2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile belongs to the class of α-substituted β-keto amides. Current knowledge about this compound class is largely inferred from extensive research on its constituent parts: the piperidine (B6355638) moiety, the cyanoacetamide core, and the benzyl (B1604629) substituent.

The piperidine ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. nih.govajchem-a.com Its conformational flexibility and ability to engage in key binding interactions make it a cornerstone of drug design. The simpler, unsubstituted core, 3-Oxo-3-(piperidin-1-yl)propanenitrile, has been synthesized and its crystal structure determined, revealing a stable chair conformation for the piperidine ring. nih.gov This foundational structure is typically synthesized through the reaction of ethyl cyanoacetate (B8463686) with piperidine. nih.gov

Cyanoacetamide derivatives are well-established as highly versatile synthons in organic chemistry. researchgate.net The reactive methylene (B1212753) group adjacent to the nitrile and carbonyl groups allows for a wide range of chemical transformations, making these compounds valuable precursors for the synthesis of diverse heterocyclic systems. researchgate.netresearchgate.net

The benzyl group, particularly when positioned at the α-carbon of a carbonyl compound, plays a significant role in modulating biological activity. The N-benzyl piperidine motif, for instance, is frequently used in drug discovery to enhance cation-π interactions with biological targets and to fine-tune physicochemical properties. nih.gov Furthermore, the 2-benzyl scaffold is found in molecules with specific biological activities, such as inhibitors of the inflammatory transcription factor NF-κB. nih.gov The key contribution of this field has been the demonstration that combining these individual pharmacophores can lead to molecules with significant and diverse biological potential, although the synthesis of specific, chirally pure α-substituted derivatives remains a notable challenge. researchgate.netresearchgate.net

Emerging Trends and Unresolved Challenges in the Research of this Compound Class

Research into piperidine and cyanoacetamide derivatives is dynamic, with several emerging trends shaping the field. A prominent trend is the development of multi-target agents, where molecules are designed to interact with multiple biological pathways simultaneously, a strategy particularly relevant for complex conditions like Alzheimer's disease and cancer. ajchem-a.comnih.gov Another significant trend is the move towards "green chemistry," emphasizing the use of environmentally benign synthetic methods such as water-catalyzed reactions, solvent-free conditions, and microwave-assisted synthesis to improve efficiency and reduce waste. ajchem-a.comnih.govrsc.org The application of multicomponent reactions (MCRs) has also gained traction as a powerful tool for rapidly generating molecular diversity, allowing for the one-pot synthesis of complex piperidine-containing scaffolds. nih.govtaylorfrancis.comrsc.org

Despite these advances, several unresolved challenges persist:

Stereocontrol: A primary challenge in the synthesis of compounds like this compound is controlling the stereochemistry at the α-carbon. The acidity of the α-proton increases the risk of racemization, making the development of robust asymmetric syntheses difficult but crucial, as enantiomers often possess different biological activities. researchgate.netresearchgate.net

Target Selectivity: The piperidine scaffold is ubiquitous in known drugs, which can create challenges in achieving high selectivity for a desired biological target, potentially leading to off-target effects. researchgate.net

Synthetic Yields and Scope: While methods like MCRs are efficient, achieving consistently high yields across a broad range of substrates with diverse functional groups remains an area requiring further optimization. beilstein-journals.org

Biological Understanding: For many novel scaffolds, a deep understanding of their mechanism of action, structure-activity relationships (SAR), and potential for drug resistance is still lacking. researchgate.net

Future Directions for Novel Synthetic Methodology Development

The future of synthesizing this compound class lies in the development of more efficient, selective, and sustainable methods. A major focus will be on asymmetric synthesis to resolve the challenge of stereocontrol at the α-position. The exploration of novel chiral catalysts, including organocatalysts and biocatalytic approaches, could provide pathways to enantioenriched β-keto amides and their derivatives. researchgate.net

The expansion of multicomponent reactions (MCRs) will continue to be a priority. taylorfrancis.comrsc.org Designing new MCRs that incorporate the benzyl, cyano, and piperidine functionalities in a single, atom-economical step would enable the rapid creation of large chemical libraries for high-throughput screening. This approach is highly valuable for exploring the chemical space around the core scaffold. researchgate.net

Green chemistry principles will be further integrated into synthetic routes. This includes the broader adoption of flow chemistry, which allows for precise control over reaction conditions, improved safety, and easier scalability. ajchem-a.com Microwave-assisted organic synthesis (MAOS) and the use of novel, recyclable catalysts under solvent-free conditions are also expected to become more commonplace for their ability to reduce reaction times and environmental impact. nih.govrsc.org Finally, the application of modern synthetic techniques like direct C-H activation could provide more efficient and elegant routes for introducing the benzyl group or other substituents, bypassing traditional multi-step functionalization sequences.

Future Directions for Advanced Computational Studies and Predictive Modeling

Computational chemistry is poised to play an increasingly critical role in accelerating the discovery and optimization of novel agents based on the this compound scaffold. In silico methods offer a powerful means to predict molecular properties and guide experimental work, saving time and resources.

Future efforts will likely focus on:

Predictive Modeling of Biological Activity: Tools like PASS (Prediction of Activity Spectra for Substances) and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling will be employed to screen virtual libraries of analogues for a wide range of potential biological activities and to understand the structural requirements for potency. nih.govclinmedkaz.orgclinmedkaz.org

Target Identification and Validation: Molecular docking and molecular dynamics (MD) simulations will be used to identify potential protein targets and to model the binding interactions at an atomic level. nih.govnih.gov These simulations can help elucidate mechanisms of action, predict binding affinities, and explain the origins of target selectivity.

ADMET Profiling: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for weeding out compounds with poor pharmacokinetic profiles. Advanced computational models will be essential for prioritizing candidates with drug-like properties for synthesis and further testing. mdpi.com

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations will be instrumental in studying the mechanisms of synthetic reactions. researchgate.netresearchgate.net This understanding can help optimize reaction conditions, improve yields, and predict the feasibility of novel synthetic pathways.

Prospects for the Discovery and Development of Novel Biologically Active Agents Based on this Scaffold

The unique hybrid structure of this compound, combining three pharmacologically relevant motifs, makes it an attractive scaffold for drug discovery programs. The prospects for identifying novel biologically active agents are significant and span multiple therapeutic areas.

Anticancer Agents: Piperidine derivatives are well-represented among anticancer agents, with some acting as kinase inhibitors or inducers of cancer cell senescence. nih.govnih.gov The α,β-unsaturated cyanoketone scaffold has also been explored for its antiproliferative effects. nih.govmdpi.com This suggests that derivatives of the title compound could be promising candidates for oncology research.

Central Nervous System (CNS) Agents: The piperidine nucleus is a classic component of many CNS-active drugs, including analgesics and treatments for neurodegenerative diseases like Alzheimer's. ajchem-a.comresearchgate.net The scaffold could be explored for novel neuropharmacological activities.

Anti-Infective Agents: Both cyanoacetamide and piperidine derivatives have demonstrated antimicrobial, antifungal, and antitubercular activities. nih.govnih.govmdpi.com This scaffold therefore represents a promising starting point for the development of new agents to combat infectious diseases, including those caused by drug-resistant pathogens.

Anti-Inflammatory Agents: Given that the 2-benzyl moiety is a key feature in some inhibitors of inflammatory pathways like NF-κB, this scaffold holds potential for the development of novel anti-inflammatory drugs. nih.gov

The modular nature of this scaffold allows for extensive structural modifications, enabling chemists to fine-tune its properties to target specific biological endpoints. Future work will undoubtedly involve the synthesis of diverse analogue libraries followed by broad biological screening to unlock the full therapeutic potential of this promising compound class.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile, and what key reaction conditions are critical for yield optimization?

- The compound is synthesized via a two-step process: (1) condensation of ethyl cyanoacetate with piperidine under basic conditions (ethanol, 0–5°C) to form 3-oxo-3-(piperidin-1-yl)propanenitrile, followed by (2) benzylation using benzyl bromide. Stoichiometric control (1.2 eq benzyl bromide) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to >85%. Reaction progress is monitored by TLC (hexane:EtOAc 7:3) .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- X-ray crystallography (monoclinic space group P2₁/c, a = 9.7106 Å, b = 8.9468 Å, c = 9.8487 Å, β = 101.425°) confirms the chair conformation of the piperidine ring and intermolecular C7-H7A···O1 hydrogen bonding along the [001] axis. NMR (¹H/¹³C) identifies nitrile (δ ~120 ppm) and ketone (δ ~200 ppm) groups, while IR validates carbonyl (1720 cm⁻¹) and nitrile (2240 cm⁻¹) stretches .

Q. What safety protocols are recommended for handling this nitrile compound?

- Use NIOSH-approved respirators, nitrile gloves, and fume hoods to prevent inhalation (respiratory irritant) or skin contact. In case of exposure, flush eyes with water for 15 minutes and seek medical attention. For fires, employ water spray or CO₂ extinguishers. Waste must be incinerated in EPA-approved facilities to mitigate HCN emissions .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., unit cell parameters) between studies be resolved?

- Discrepancies arise from thermal motion or twinning artifacts. Re-refinement using SHELXL with high-resolution data (CuKα radiation, R₁ < 0.05) and comparative analysis against derivatives (e.g., 3-oxo-3-piperidin-1-yl-propanenitrile) can validate structural parameters. Hydrogen-bonding networks should be cross-checked with Hirshfeld surface analysis .

Q. What computational methods predict the compound’s reactivity in nucleophilic additions?

- DFT calculations (B3LYP/6-31G(d)) model the electron-deficient β-carbon, showing susceptibility to nucleophilic attack. Solvent effects (e.g., acetone polarity) are simulated via COSMO-RS , guiding optimal reaction pathways. Charge density analysis (AIM theory) further localizes reactive sites .

Q. How does electronic structure influence pharmacological activity in related piperidine derivatives?

- Structure-activity relationship (SAR) studies correlate the electron-withdrawing nitrile group with enhanced binding to acetylcholinesterase. Molecular docking (AutoDock Vina) reveals interactions with catalytic triads (e.g., Ser203, His447), while MD simulations (AMBER) assess binding stability over 100 ns trajectories .

Q. What strategies address low yields in large-scale benzylation reactions?

- Optimize microwave-assisted synthesis (80°C, 30 min) with 1.5 eq K₂CO₃ and TBAB catalysis. Post-reaction purification via column chromatography (silica gel, hexane:EtOAc gradient) removes unreacted benzyl bromide. Scale-up challenges (exothermicity) are mitigated by dropwise reagent addition and temperature control .

Q. How is environmental impact assessed for this compound?

- Biodegradability is tested via OECD 301F (modified Sturm test), while bioaccumulation potential is modeled using log P values (estimated ~1.8). Avoid aqueous release; incineration with scrubbers captures toxic byproducts (e.g., HCN). Ecotoxicity assays (Daphnia magna LC₅₀) guide disposal protocols .

Methodological Notes

- Data Contradiction Analysis : Cross-validate crystallographic results with SHELX refinement and computational charge-density maps .

- Experimental Design : Use phase-transfer catalysis for benzylation and DFT-guided solvent selection for reaction optimization .

- Safety Compliance : Adhere to OSHA/NIOSH guidelines for nitrile handling, including fume hoods and emergency eyewash stations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。